molecular formula C12H19NO3 B13604949 I(3)-Amino-3-ethoxy-4-methoxybenzenepropanol CAS No. 201408-37-9

I(3)-Amino-3-ethoxy-4-methoxybenzenepropanol

Cat. No.: B13604949
CAS No.: 201408-37-9
M. Wt: 225.28 g/mol
InChI Key: OJRXGWPSOSXIDE-UHFFFAOYSA-N
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Description

3-amino-3-(3-ethoxy-4-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C12H19NO3 This compound is characterized by the presence of an amino group, an ethoxy group, and a methoxy group attached to a phenyl ring, along with a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(3-ethoxy-4-methoxyphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with nitromethane in the presence of a base to form the corresponding nitroalkene. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the desired amino alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(3-ethoxy-4-methoxyphenyl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The nitro group in the intermediate nitroalkene can be reduced to an amino group.

    Substitution: The ethoxy and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include ketones or aldehydes.

    Reduction: The major product is the amino alcohol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

3-amino-3-(3-ethoxy-4-methoxyphenyl)propan-1-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-3-(3-ethoxy-4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and methoxy groups may influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-3-(4-methoxyphenyl)propan-1-ol
  • 3-amino-3-(3-methoxyphenyl)propan-1-ol
  • 3-(4-ethoxy-3-methoxyphenyl)propan-1-amine

Uniqueness

3-amino-3-(3-ethoxy-4-methoxyphenyl)propan-1-ol is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it distinct from other similar compounds and may confer unique properties and applications.

Properties

CAS No.

201408-37-9

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

3-amino-3-(3-ethoxy-4-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C12H19NO3/c1-3-16-12-8-9(10(13)6-7-14)4-5-11(12)15-2/h4-5,8,10,14H,3,6-7,13H2,1-2H3

InChI Key

OJRXGWPSOSXIDE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CCO)N)OC

Origin of Product

United States

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